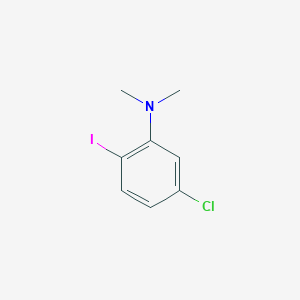

5-Chloro-2-iodo-N,N-dimethylaniline

説明

5-Chloro-2-iodo-N,N-dimethylaniline is a halogenated aromatic amine featuring a benzene ring substituted with chlorine (Cl) at position 5, iodine (I) at position 2, and a dimethylamino (-N(CH₃)₂) group at position 1 (para to iodine). Halogenated anilines are often used in cross-coupling reactions (e.g., Suzuki or Ullmann reactions) due to their reactivity with transition metal catalysts . The iodine substituent, being a heavy halogen, may enhance stability and direct further functionalization, while the chlorine atom contributes to electronic modulation of the aromatic ring .

特性

分子式 |

C8H9ClIN |

|---|---|

分子量 |

281.52 g/mol |

IUPAC名 |

5-chloro-2-iodo-N,N-dimethylaniline |

InChI |

InChI=1S/C8H9ClIN/c1-11(2)8-5-6(9)3-4-7(8)10/h3-5H,1-2H3 |

InChIキー |

REXPQRPPMBCQKM-UHFFFAOYSA-N |

正規SMILES |

CN(C)C1=C(C=CC(=C1)Cl)I |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-iodo-N,N-dimethylaniline typically involves the halogenation of N,N-dimethylaniline. One common method is the iodination of 5-chloro-N,N-dimethylaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 5-Chloro-2-iodo-N,N-dimethylaniline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

化学反応の分析

Types of Reactions

5-Chloro-2-iodo-N,N-dimethylaniline can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted aniline derivatives, while oxidation may produce quinones or other oxidized products.

科学的研究の応用

5-Chloro-2-iodo-N,N-dimethylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 5-Chloro-2-iodo-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity. The dimethylamino group may also play a role in its activity by influencing its electronic properties and solubility.

類似化合物との比較

Substituent Effects on Reactivity and Properties

a. N,N-Dimethylaniline (Parent Compound)

- Structure: No halogen substituents; dimethylamino group at position 1.

- Key Properties : Molecular weight = 121.18 g/mol; used in dye synthesis, polymerization catalysts, and as a precursor for vanillin .

- Reactivity : Undergoes enzymatic N-demethylation (e.g., via chloroperoxidase or cytochrome P-450) with a pH optimum similar to halogenated derivatives .

b. 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline (CAS 83732-65-4)

- Structure: Chlorine at position 5, 4-chlorophenoxy group at position 2.

- Key Differences: Replaces iodine with a phenoxy group, reducing steric bulk but introducing oxygen-based electronic effects. Likely used in polymer synthesis (e.g., polyimides) due to ether linkages .

c. p-(5-Fluoro-2,4-dinitrophenylazo)-N,N-dimethylaniline

- Structure : Fluorine and nitro groups enhance UV absorption and fluorescence.

- Applications: Forms chromogenic derivatives for analytical detection of phenols .

Physicochemical and Functional Differences

*Calculated based on molecular formula.

Key Observations :

- Electronic Effects : Iodine’s strong electron-withdrawing nature directs electrophilic substitution to meta positions, while chlorine’s moderate electronegativity activates ortho/para positions.

- Steric Hindrance : The bulky iodine atom in 5-Chloro-2-iodo-N,N-dimethylaniline may slow reaction kinetics compared to smaller halogens (e.g., Cl or F) .

- Thermal Stability : Halogens increase molecular weight and may enhance thermal stability, making the compound suitable for high-temperature polymer applications .

生物活性

5-Chloro-2-iodo-N,N-dimethylaniline (C8H9ClIN) is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, including its pharmacological effects, toxicity, and relevant case studies.

Chemical Structure and Properties

5-Chloro-2-iodo-N,N-dimethylaniline is an aromatic amine characterized by the presence of both chlorine and iodine substituents on the benzene ring. The molecular structure can be represented as follows:

- Molecular Formula : C8H9ClIN

- Molecular Weight : 253.62 g/mol

- CAS Number : 125494592

Biological Activity Overview

The biological activity of 5-Chloro-2-iodo-N,N-dimethylaniline can be summarized in the following key areas:

- Antimicrobial Properties : Some studies suggest that compounds with halogenated aniline structures exhibit antimicrobial activity. The presence of chlorine and iodine may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Cytotoxicity : Research indicates that certain N,N-dimethylaniline derivatives can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis.

- Toxicological Studies : Toxicological assessments have been conducted to evaluate the safety profile of N,N-dimethylaniline derivatives, including 5-Chloro-2-iodo-N,N-dimethylaniline. These studies often focus on potential carcinogenic effects and organ-specific toxicity.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of halogenated anilines, including 5-Chloro-2-iodo-N,N-dimethylaniline, against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting that halogenation enhances antimicrobial potency.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 5-Chloro-2-iodo-N,N-dimethylaniline | E. coli | 15 |

| 5-Chloro-N,N-dimethylaniline | E. coli | 10 |

| Control | E. coli | 0 |

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessing the cytotoxicity of various N,N-dimethylaniline derivatives revealed that 5-Chloro-2-iodo-N,N-dimethylaniline exhibited significant cytotoxic effects on MCF-7 breast cancer cells, with an IC50 value indicating effective concentration for inducing apoptosis.

| Compound | IC50 (µM) |

|---|---|

| 5-Chloro-2-iodo-N,N-dimethylaniline | 25 |

| N,N-Dimethylaniline | 50 |

Toxicological Profile

Toxicological evaluations have shown that N,N-dimethylaniline and its derivatives can lead to adverse health effects, including liver and kidney damage, particularly at higher doses. Long-term exposure studies have indicated potential carcinogenic effects linked to spleen sarcomas in rodent models.

Key Findings from Toxicology Studies:

- Carcinogenicity : In two-year studies involving F344/N rats, high doses of N,N-dimethylaniline resulted in increased incidences of splenic sarcomas.

- Genotoxicity : Genetic toxicity assays demonstrated mixed results; while some tests indicated mutagenic potential in specific strains, others did not show significant mutagenicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。